3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione
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Overview
Description
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is a complex organic compound that features a quinoxaline ring fused with a phenylmethyl group and a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the phenylmethyl group and the pentane-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione involves its interaction with specific molecular targets For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]butane-2,4-dione
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]hexane-2,4-dione
Uniqueness
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline ring system is particularly notable for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
769945-56-4 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H18N2O3/c1-12(23)17(13(2)24)18(14-8-4-3-5-9-14)19-20(25)22-16-11-7-6-10-15(16)21-19/h3-11,17-18H,1-2H3,(H,22,25) |
InChI Key |
CZZPUROAXANYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=NC3=CC=CC=C3NC2=O)C(=O)C |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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